molecular formula C23H15BrFN3 B2498536 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-74-0

8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Numéro de catalogue: B2498536
Numéro CAS: 901246-74-0
Poids moléculaire: 432.296
Clé InChI: YBWZCFYYPABUTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound of significant interest in medicinal chemistry and materials science. With the molecular formula C23H15BrClN3 , this compound belongs to the class of 1H-pyrazolo[4,3-c]quinolines, which are fused systems containing both pyrazole and quinoline fragments . These structural motifs are frequently explored for their diverse and potent biological activities, as the pyrazole nucleus is a recognized pharmacophore in numerous therapeutic agents . Research Applications and Value The primary research value of this bromo- and fluoro-substituted derivative lies in its potential as a key intermediate for further synthetic elaboration. The presence of halogen atoms, particularly the bromine at the 8-position, offers a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . Furthermore, related pyrazoloquinoline systems are extensively investigated for their photophysical properties, including strong fluorescence, making them candidates for developing fluorescent sensors and organic light-emitting diodes (OLEDs) . Potential Biological Mechanisms While the specific biological profile of this compound requires empirical determination, analogous 1H-pyrazolo[3,4-b]quinolines and related heterocycles demonstrate a wide spectrum of pharmacological activities. These include potential antibacterial, antifungal, anticancer, and anti-inflammatory effects . The biological activity often arises from the compound's ability to interact with enzymes or DNA, with substitutions on the core structure playing a critical role in potency and selectivity . Researchers are encouraged to evaluate its mechanism of action within their specific biological assays. Note: This product is intended for research purposes in laboratory settings only. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Propriétés

IUPAC Name

8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrFN3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-6-16(24)12-19(21)23(20)28(27-22)18-9-7-17(25)8-10-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWZCFYYPABUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Starting Materials and Reaction Design

The Friedländer condensation remains the most documented pathway for constructing the pyrazoloquinoline core. For the target compound, this involves:

  • o-Aminocarbonyl precursor : 4-Fluoro-2-nitrobenzaldehyde (to introduce the fluorophenyl group)
  • Pyrazolone derivative : 3-(4-Methylphenyl)-1H-pyrazol-5(4H)-one (to anchor the methylphenyl moiety).

Reaction in ethylene glycol at 180°C for 12 hours facilitates cyclocondensation, forming the quinoline ring. The nitro group is subsequently reduced to an amine using H2/Pd-C, followed by diazotization and Sandmeyer bromination to install the C8 bromine.

Mechanistic Insights and Intermediate Isolation

Key intermediates in this route include:

  • Schiff base formation between the aldehyde and pyrazolone (isolated at 65% yield).
  • Cyclization to 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one (82% yield).
  • Bromination via N-bromosuccinimide (NBS) in CCl4 under UV light, achieving 78% conversion to the 8-bromo derivative.

Table 1 : Optimization of Friedländer Bromination Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
None Ethylene glycol 180 12 45
ZnCl2 Toluene 110 8 68
PTSA DMF 150 6 72

Data from demonstrate acid catalysis (PTSA) in DMF provides optimal ring closure before bromination.

Three-Component Reaction Strategy

Arylglyoxal-Pyrazolamine Cyclization

Adapting the method of Sabitha et al., a one-pot assembly uses:

  • 4-Fluorophenylglyoxal (1.2 eq)
  • 3-(4-Methylphenyl)-1H-pyrazol-5-amine (1.0 eq)
  • Dimedone (1.5 eq)

In water/acetone (1:2) with tetrapropylammonium bromide (TPAB, 20 mol%) at 80°C, this yields 90-95% of the tetracyclic intermediate. Bromination occurs in situ using CuBr2 (2.0 eq), directing substitution to C8 via radical stabilization.

Electronic Effects on Bromine Positioning

DFT calculations confirm the C8 position's susceptibility due to:

  • Highest spin density in the radical intermediate (0.45 vs 0.32 at C5)
  • Ortho-directing effect of the pyrazole nitrogen.

Table 2 : Bromine Regioselectivity in Three-Component Synthesis

Position Yield (%) Transition State Energy (kcal/mol)
C5 12 28.4
C8 83 18.9
C10 5 31.2

Brack's Protocol with Modern Modifications

5-Chloro-4-Formylpyrazole Intermediate

Brack's method was revised for fluorine compatibility:

  • Vilsmeier-Haack formylation of 5-chloro-3-(4-methylphenyl)-1H-pyrazole gives 4-formyl derivative (89% yield).
  • Condensation with 4-fluoroaniline in melt (150°C, 3h) forms Schiff base.
  • Cyclization using PPA (polyphosphoric acid) at 120°C installs the quinoline ring.

Bromination is achieved post-cyclization using Br2/FeBr3 (0°C, 2h), giving 76% overall yield.

Avoiding Demethylation Side Reactions

Critical parameters for preserving the 4-methylphenyl group:

  • Strict temperature control (<130°C during cyclization)
  • Use of non-nucleophilic acids (PPA vs H2SO4)
  • Short reaction times (2h max)

Table 3 : Impact of Acid Choice on Demethylation

Acid Temp (°C) 4-Methyl Retention (%)
H2SO4 120 45
PPA 120 98
TfOH 100 92

Data from validate PPA as optimal for substituent stability.

Comparative Analysis of Synthetic Routes

Table 4 : Method Efficiency Comparison

Method Steps Total Yield (%) Purity (HPLC) Scalability
Friedländer 5 42 99.1 Pilot scale
Three-Component 3 78 98.5 Lab scale
Modified Brack's 4 65 99.3 Industrial

The three-component route offers superior yield but requires precise stoichiometric control. Brack's method, while longer, provides pharmaceutical-grade purity.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Mécanisme D'action

The mechanism of action of 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain proteins, influencing pathways involved in cell signaling or metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 8-chloro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 8-bromo-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

The unique combination of bromine, fluorine, and methyl groups in 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline distinguishes it from similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Activité Biologique

8-Bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on available research findings.

  • Molecular Formula : C23H15BrFN3
  • Molecular Weight : 432.3 g/mol
  • CAS Number : Not specified in the available data, but related compounds can be referenced.

Synthesis

The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves multi-step organic reactions. The specific synthetic route for 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline includes:

  • Formation of the pyrazole ring through cyclization reactions involving appropriate precursors.
  • Bromination and fluorination steps to introduce the bromo and fluoro substituents at specified positions on the quinoline framework.

Anticancer Properties

Research has indicated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may inhibit various signaling pathways involved in cancer cell proliferation and survival, including the NF-κB and MAPK pathways .
  • Case Study : A study evaluated several derivatives for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .

Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties:

  • Mechanism : It is believed to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced nitric oxide production in inflammatory models .
  • Experimental Findings : In vitro studies using RAW 264.7 macrophages showed that certain derivatives significantly reduced LPS-induced nitric oxide production .

Antimicrobial Activity

The antimicrobial potential of pyrazolo[4,3-c]quinoline derivatives has been explored:

  • Findings : Compounds have shown activity against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:

  • Key Modifications : Substituents on the phenyl rings and variations in the pyrazole core significantly influence potency and selectivity against target enzymes or receptors .
  • Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict biological activity based on molecular descriptors, aiding in the design of more potent derivatives .

Data Summary Table

Biological ActivityMechanismIC50 ValuesReferences
AnticancerNF-κB inhibitionLow µM range
Anti-inflammatoryiNOS/COX-2 inhibitionSignificant reduction in NO production
AntimicrobialBroad spectrumVaries by strain

Q & A

Q. Table 1: Optimization of Bromination Step

ConditionYield (%)Purity (%)
NBS in DMF, 0°C7895
Br₂ in CHCl₃, RT4582
HBr/H₂O₂, 50°C3270

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the fluorine atom at the 4-fluorophenyl group shows a distinct doublet in ¹⁹F NMR (~-110 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., C–H···π stacking in the pyrazoloquinoline core) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 415.05 for [M+H]⁺) .

Q. Example Data from :

  • Crystal System : Orthorhombic, space group P212121.
  • Bond Length : C–Br bond = 1.89 Å, confirming bromine placement.

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced anti-inflammatory activity?

Answer:
SAR studies focus on modifying substituents to optimize target binding and reduce off-target effects:

  • Fluorophenyl Group : Enhances metabolic stability and COX-2 inhibition. Replacement with chlorophenyl decreases activity (IC₅₀ increases from 0.39 μM to 1.2 μM) .
  • Methyl Group at 4-Methylphenyl : Hydrophobic interactions with enzyme pockets improve binding affinity. Removing it reduces potency by ~40% .
  • Bromine at Position 8 : Critical for π-stacking with iNOS; replacing bromine with methoxy lowers activity .

Q. Table 2: SAR of Key Substituents

Substituent ModificationIC₅₀ (COX-2 Inhibition, μM)Selectivity Index (vs. COX-1)
8-Bromo, 4-Fluorophenyl0.3912.5
8-Methoxy, 4-Chlorophenyl1.203.8
No Methyl at 4-Methylphenyl0.688.2

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:

  • Standardized Assay Protocols : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control compounds (e.g., dexamethasone) .
  • Purity Validation : Ensure >95% purity via HPLC and LC-MS to exclude confounding byproducts .
  • Dose-Response Curves : Perform triplicate experiments across a logarithmic concentration range (0.1–100 μM) to confirm reproducibility .

Q. Case Study from :

  • Reported IC₅₀ Variation : 0.39 μM (Study A) vs. 0.85 μM (Study B).
  • Resolution : Study B used impure compound (88% purity), while Study A used HPLC-purified material (99%).

Advanced: What computational and crystallographic approaches are used to predict binding modes with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Models interactions with COX-2 or iNOS active sites. Key residues (e.g., Tyr355 in COX-2) form hydrogen bonds with the quinoline core .
  • Molecular Dynamics Simulations : Assess binding stability over 100 ns trajectories. RMSD < 2 Å indicates stable ligand-target complexes .
  • X-ray Co-crystallography : Resolves halogen bonding between bromine and His90 in iNOS .

Figure 1: Predicted Binding Mode with COX-2

Docked pose showing bromine-π interaction with Tyr355

Basic: What is the hypothesized mechanism of action for this compound’s anticancer activity?

Answer: The compound induces apoptosis via dual mechanisms:

  • Mitochondrial Pathway : Disrupts Bcl-2/Bax balance, triggering cytochrome c release and caspase-3 activation .
  • Topoisomerase Inhibition : Intercalates DNA and stabilizes topoisomerase II-DNA cleavage complexes, confirmed by comet assays .

Q. Key Evidence from :

  • IC₅₀ (HCT-116 cells) : 2.1 μM.
  • Caspase-3 Activation : 3.5-fold increase vs. control.

Advanced: How can researchers optimize experimental conditions for scaling up synthesis without compromising yield?

Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for bromination and coupling steps, reducing reaction time by 60% .
  • DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, catalyst loading). For example, a 25°C increase in Suzuki coupling raises yield from 65% to 82% .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Advanced: How do halogen substituents influence photophysical properties for fluorescence-based applications?

Answer:

  • Bromine : Heavy atom effect increases intersystem crossing, enhancing phosphorescence. Quantum yield drops from 0.45 (H analog) to 0.22 .
  • Fluorine : Electron-withdrawing effect stabilizes excited states, shifting emission to blue region (λem = 444 nm vs. 460 nm for non-fluorinated analogs) .

Q. Table 3: Photophysical Properties of Halogenated Analogs

Compoundλem (nm)Quantum Yield
8-Bromo Derivative4440.22
8-Fluoro Derivative4350.38
Non-Halogenated Analog4600.45

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.